
Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate: is an organic compound with the molecular formula C12H12NO3Br . It is a derivative of cinnamic acid, featuring a bromine atom on the phenyl ring and an acetamido group on the propenoate chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate typically involves the following steps:
Bromination: The starting material, 4-bromobenzaldehyde, is brominated to introduce the bromine atom on the phenyl ring.
Knoevenagel Condensation: The brominated benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base, such as piperidine, to form the corresponding cinnamic acid derivative.
Esterification: The cinnamic acid derivative is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Acetylation: Finally, the methyl ester undergoes acetylation with acetic anhydride to introduce the acetamido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
作用機序
The mechanism of action of Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways involved in cell proliferation and survival .
類似化合物との比較
- Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-acetamido-3-(4-chlorophenyl)prop-2-enoate
- Methyl 3-acetamido-3-(4-fluorophenyl)prop-2-enoate
Comparison:
- Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate has a methoxy group instead of bromine, which may alter its electronic properties and reactivity.
- Methyl 3-acetamido-3-(4-chlorophenyl)prop-2-enoate and Methyl 3-acetamido-3-(4-fluorophenyl)prop-2-enoate have chlorine and fluorine atoms, respectively, which can also affect their chemical behavior and potential applications .
特性
CAS番号 |
479550-61-3 |
|---|---|
分子式 |
C12H12BrNO3 |
分子量 |
298.13 g/mol |
IUPAC名 |
methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,15) |
InChIキー |
VSPUDAURDYQLDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=CC(=O)OC)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


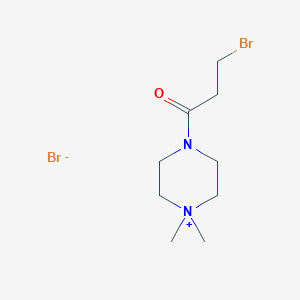
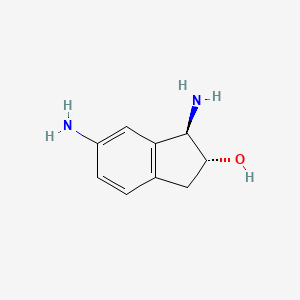
![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)
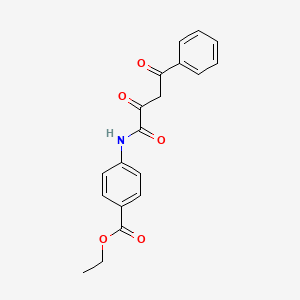
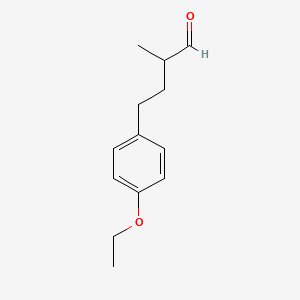
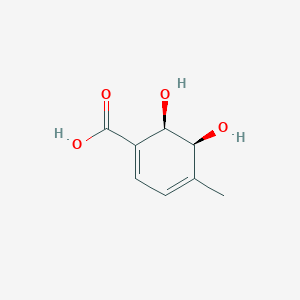
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
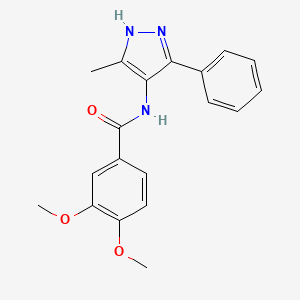
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)
